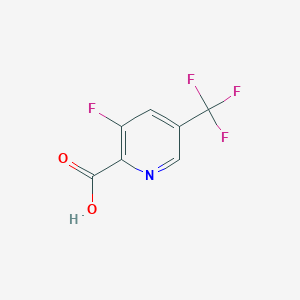

3-Fluoro-5-(trifluoromethyl)picolinic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZWUUUZTIMHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514772 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89402-28-8 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Fluoro-5-(trifluoromethyl)picolinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)picolinic acid, a fluorinated pyridine derivative of significant interest in agrochemical and pharmaceutical research. This document details its chemical and physical properties, provides a representative synthetic protocol, and explores its application as a synthetic auxin herbicide. A key focus is the elucidation of the auxin signaling pathway, a likely mechanism of action for its herbicidal properties, visualized through a detailed diagram. This guide is intended to serve as a foundational resource for professionals engaged in the research and development of novel bioactive molecules.

Chemical and Physical Properties

This compound, identified by the CAS number 89402-28-8 , is a solid, fluorinated aromatic carboxylic acid.[1][2] The presence of both a fluorine atom and a trifluoromethyl group significantly influences its chemical properties, including its acidity, lipophilicity, and metabolic stability, making it a valuable building block in medicinal and agricultural chemistry.

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| CAS Number | 89402-28-8 | [1][2] |

| Molecular Formula | C₇H₃F₄NO₂ | [2] |

| Molecular Weight | 209.1 g/mol | [3] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥98% | [2] |

| Storage Conditions | 2-8°C, under inert atmosphere | [3] |

Synthesis and Experimental Protocols

Synthesis of this compound

Experimental Workflow for Synthesis

Caption: Representative synthetic workflow for this compound.

Detailed Methodology (Representative Protocol):

-

Fluorination of the Trichloromethyl Group: 2,3-dichloro-5-(trichloromethyl)pyridine is treated with a fluorinating agent, such as anhydrous hydrogen fluoride (HF), often under pressure and at elevated temperatures, to selectively convert the trichloromethyl group to a trifluoromethyl group, yielding 2,3-dichloro-5-(trifluoromethyl)pyridine.

-

Cyanation: The 2-chloro substituent of 2,3-dichloro-5-(trifluoromethyl)pyridine is then displaced with a cyanide group, for instance, by reaction with sodium cyanide or potassium cyanide in a polar aprotic solvent like DMSO or DMF, to produce 3-chloro-2-cyano-5-(trifluoromethyl)pyridine.

-

Halogen Exchange (Halex) Reaction: The remaining chloro group at the 3-position is replaced by a fluorine atom using a fluoride salt such as potassium fluoride. This reaction is typically carried out in a high-boiling polar aprotic solvent. This step yields 2-cyano-3-fluoro-5-(trifluoromethyl)pyridine.

-

Hydrolysis: The nitrile group of 2-cyano-3-fluoro-5-(trifluoromethyl)pyridine is hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions. For example, heating the nitrile in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide, followed by acidic workup, will yield the final product, this compound.

Biological Assay: Root Growth Inhibition for Herbicidal Activity

Picolinic acid derivatives are known to act as synthetic auxins, a class of herbicides.[1][4] A common method to assess the herbicidal activity of such compounds is to measure their effect on the root growth of a model plant, such as Arabidopsis thaliana.

Experimental Protocol:

-

Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a concentration of 10 mM.

-

Preparation of Growth Media: A sterile plant growth medium (e.g., Murashige and Skoog medium) is prepared and autoclaved. After cooling to approximately 50°C, the stock solution of the test compound is added to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). A control medium containing the same concentration of DMSO without the test compound is also prepared. The medium is then poured into sterile petri dishes.

-

Seed Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized (e.g., with 70% ethanol followed by a bleach solution) and then rinsed with sterile water. The sterilized seeds are then sown on the petri dishes containing the control and test media.

-

Incubation: The petri dishes are sealed and kept at 4°C for 2-3 days for stratification. Subsequently, they are transferred to a growth chamber with a controlled light/dark cycle (e.g., 16 hours light/8 hours dark) and temperature (e.g., 22°C).

-

Data Collection and Analysis: After a set period of growth (e.g., 7-10 days), the plates are photographed, and the primary root length of the seedlings is measured using image analysis software. The root growth in the presence of the test compound is compared to the root growth of the control seedlings to determine the percentage of inhibition.

Signaling Pathway

The herbicidal activity of picolinic acid derivatives is often attributed to their action as synthetic auxins.[1][4] Auxins are a class of plant hormones that regulate various aspects of plant growth and development. At high concentrations, synthetic auxins can disrupt these processes, leading to uncontrolled growth and eventually plant death.

The primary mechanism of auxin signaling involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor protein.[5][6] The binding of auxin stabilizes the interaction between TIR1/AFB and the Aux/IAA protein, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the repression of AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. This leads to changes in gene expression that mediate the physiological responses to auxin.

Auxin Signaling Pathway

References

- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. achmem.com [achmem.com]

- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Unraveling plant hormone signaling through the use of small molecules [frontiersin.org]

- 6. The Plant Cell Reviews Dynamic Aspects of Plant Hormone Signaling and Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 3-Fluoro-5-(trifluoromethyl)picolinic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and process diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a substituted pyridine carboxylic acid derivative. The presence of both a fluorine atom and a trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules containing this scaffold, making it a highly sought-after intermediate in medicinal chemistry and crop science. Its synthesis is, therefore, of significant interest to researchers in these fields.

Primary Synthetic Pathway

The most direct and commonly employed synthetic route to this compound involves a two-step process starting from a commercially available precursor, 3-chloro-2-cyano-5-(trifluoromethyl)pyridine. This pathway consists of a nucleophilic aromatic substitution (SNA_r) reaction to introduce the fluorine atom, followed by the hydrolysis of the nitrile group to the corresponding carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)picolinonitrile

This procedure outlines the fluorination of 3-chloro-2-cyano-5-(trifluoromethyl)pyridine.

Methodology:

A suspension of cesium fluoride (CsF) and a catalytic amount of potassium carbonate (K₂CO₃) in anhydrous dimethyl sulfoxide (DMSO) is prepared under an inert nitrogen atmosphere. The mixture is heated to 80 °C, at which point 3-chloro-2-cyano-5-(trifluoromethyl)pyridine is added. The reaction temperature is then raised to 95 °C and maintained for a short period to drive the reaction to completion. Upon cooling, the reaction mixture is poured into ice water and extracted with an organic solvent. The combined organic layers are then evaporated to yield the solid product, 3-Fluoro-5-(trifluoromethyl)picolinonitrile.[1]

Quantitative Data:

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass (g) | Yield (%) |

| 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine | C₇H₂ClF₃N₂ | 206.55 | 0.042 | 8.7 | - |

| Cesium Fluoride | CsF | 151.90 | 0.063 | 9.6 | - |

| Potassium Carbonate | K₂CO₃ | 138.21 | 0.0018 | 0.250 | - |

| 3-Fluoro-5-(trifluoromethyl)picolinonitrile | C₇H₂F₄N₂ | 190.10 | ~0.042 | ~8.0 | ~100 |

Step 2: Synthesis of this compound

This procedure details the hydrolysis of the nitrile intermediate to the final carboxylic acid product.

Methodology:

General Quantitative Data for Cyanopyridine Hydrolysis:

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio |

| Cyanopyridine | - | - | 1 |

| Sodium Hydroxide | NaOH | 40.00 | 1.5 - 1.75 |

| Water | H₂O | 18.02 | Solvent |

| Picolinic Acid | - | - | - |

Reaction Conditions:

| Parameter | Value |

| Temperature | 50 - 130 °C |

| Reaction Time | Varies (monitor for completion) |

Alternative Synthetic Considerations

While the fluorination of a chloro-precursor followed by hydrolysis is a common approach, other synthetic strategies for related trifluoromethylpyridines have been reported. These include vapor-phase chlorination/fluorination of picoline derivatives and cyclocondensation reactions using trifluoromethyl-containing building blocks. However, for the specific synthesis of this compound, the pathway detailed above is the most direct based on available literature.

Conclusion

The synthesis of this compound is achievable through a robust two-step sequence involving fluorination and hydrolysis. This guide provides the fundamental procedures and quantitative data to aid researchers in the preparation of this valuable synthetic intermediate. It is recommended that the general hydrolysis protocol be optimized for the specific substrate to maximize yield and purity. Standard laboratory safety precautions should be followed at all times.

References

Technical Guide: Safety and Handling of 3-Fluoro-5-(trifluoromethyl)picolinic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 3-Fluoro-5-(trifluoromethyl)picolinic acid (CAS RN: 89402-28-8). The information is intended to support laboratory personnel in minimizing risks and ensuring safe operational practices.

Chemical Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 89402-28-8[1][2][3][4] |

| Molecular Formula | C₇H₃F₄NO₂[2][4][5] |

| Molecular Weight | 209.10 g/mol [2][5] |

| SMILES Code | O=C(O)C1=NC=C(C(F)(F)F)C=C1F[2] |

| InChI Key | Information not readily available |

| Appearance | Solid (form may vary) |

| Storage Temperature | 2-8°C, under an inert atmosphere[5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation[2] |

Signal Word: Warning[2]

GHS Pictograms:

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary statements is crucial for the safe handling of this compound.

| Precautionary Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: If working outside a fume hood or with large quantities, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Store at 2-8°C under an inert atmosphere.[5]

Accidental Release Measures

-

Small Spills: Carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.

-

Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and collect the material for disposal. Prevent entry into waterways.

Toxicological and Ecotoxicological Information

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

Experimental Workflows and Logical Relationships

The following diagrams illustrate standard workflows for handling hazardous chemicals and the logical progression of chemical safety management.

Caption: General workflow for handling hazardous laboratory chemicals.

Caption: Logical relationship of chemical safety management components.

References

Commercial Suppliers and Technical Guide for 3-Fluoro-5-(trifluoromethyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)picolinic acid (CAS No. 89402-28-8) is a fluorinated pyridine carboxylic acid derivative. Its structural features, including the fluorine and trifluoromethyl substituents, make it a compound of significant interest in medicinal chemistry and agrochemical research. The electron-withdrawing nature of these groups can influence the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical for its biological activity. This guide provides an in-depth overview of the commercial availability of this compound, its chemical properties, a representative synthesis protocol, and its potential mechanism of action as a synthetic auxin herbicide.

Commercial Availability

Several chemical suppliers offer this compound, typically for research and development purposes. The purity and available quantities vary among suppliers. Below is a summary of information gathered from various commercial sources.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| CymitQuimica | >98% | 100mg, 250mg, 1g, 5g |

| Achmem | >95% | 5g, 10g, 25g, 50g |

| Sigma-Aldrich | Not specified | Varies by partner |

| CookeChem | 97% | Not specified |

| Fluorochem | >95.0%+ | Not specified |

| MySkinRecipes | 97% | 100mg, 250mg, 1g, 5g, 10g |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 89402-28-8 |

| Molecular Formula | C₇H₃F₄NO₂ |

| Molecular Weight | 209.1 g/mol |

| Appearance | Solid |

| Boiling Point | 244.7°C at 760 mmHg[1] |

| Storage | 2-8°C, stored under inert gas[1][2] |

Synthesis Methodology

Representative Experimental Protocol: Oxidation of 3-Fluoro-5-(trifluoromethyl)picoline

This protocol is a generalized procedure and may require optimization for this specific substrate.

Materials:

-

3-Fluoro-5-(trifluoromethyl)picoline

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-Fluoro-5-(trifluoromethyl)picoline in a suitable solvent such as a mixture of pyridine and water.

-

Oxidation: Slowly add potassium permanganate to the stirred solution. The reaction is exothermic and the temperature should be monitored. After the initial reaction subsides, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

-

Workup: Cool the reaction mixture to room temperature. The manganese dioxide byproduct can be removed by filtration. Acidify the filtrate with concentrated sulfuric acid to a pH of approximately 3.

-

Decolorization: If the solution is colored, add a small amount of sodium bisulfite until the color disappears.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with diethyl ether several times.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system.

Biological Activity and Signaling Pathway

Picolinic acid derivatives are a well-known class of synthetic auxin herbicides[1][3]. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible plants[3]. The primary mode of action involves the ubiquitin-proteasome pathway for protein degradation[4].

Synthetic auxins like picolinic acids bind to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex[3][5]. This binding event promotes the interaction between the SCF complex and Aux/IAA transcriptional repressor proteins[4]. Consequently, the Aux/IAA repressors are polyubiquitinated and targeted for degradation by the 26S proteasome[5].

The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes[4]. The overexpression of these genes leads to a cascade of physiological effects, including epinastic growth, stem curling, and ultimately, plant death.

Below is a diagram illustrating the proposed signaling pathway for this compound, assuming it acts as a synthetic auxin herbicide.

Caption: Proposed signaling pathway for this compound as a synthetic auxin herbicide.

Experimental Workflow for Herbicide Activity Screening

To evaluate the herbicidal activity of this compound, a standardized workflow can be employed. This typically involves dose-response studies on model plant species.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Fluoro-5-(trifluoromethyl)picolinic Acid in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)picolinic acid, a fluorinated pyridine carboxylic acid derivative, has emerged as a valuable building block in medicinal chemistry. Its unique electronic properties, conferred by the presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring, make it an attractive scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the role of this compound in drug discovery, with a focus on its application as a key intermediate in the synthesis of potent enzyme inhibitors.

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a crucial intermediate in the synthesis of complex bioactive molecules. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly influences the reactivity and physicochemical properties of the picolinic acid moiety, making it a versatile component for generating compound libraries with diverse biological activities.

A notable example of its utility is in the development of inhibitors for Beta-secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.

Case Study: BACE1 Inhibitors for Alzheimer's Disease

A significant application of this compound is demonstrated in the synthesis of iminothiadiazine dioxide derivatives, a class of potent BACE1 inhibitors. In this context, the picolinic acid is not the final active compound but serves as a critical starting material for constructing the inhibitor scaffold.

The general workflow for the synthesis of these BACE1 inhibitors involves the coupling of this compound with other heterocyclic intermediates. The resulting amide bond formation is a key step in assembling the final inhibitor structure.

Below is a generalized workflow illustrating the synthesis of a BACE1 inhibitor utilizing this compound.

Caption: Generalized synthetic workflow for BACE1 inhibitors.

The rationale behind using the this compound fragment lies in its ability to impart desirable properties to the final inhibitor. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluorine atom can modulate pKa and improve cell permeability.

While specific quantitative data for the BACE1 inhibitory activity of compounds directly incorporating the unmodified this compound scaffold is not publicly available, the patent literature describing these iminothiadiazine dioxide derivatives reports potent inhibition of BACE1, suggesting the valuable contribution of this starting material to the overall activity of the final molecules.

Experimental Protocols

The following is a representative, generalized experimental protocol for the amide coupling reaction, a key step in the synthesis of BACE1 inhibitors, based on standard organic chemistry practices.

General Procedure for Amide Coupling:

-

Acid Activation: To a solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) is added a coupling agent (e.g., HATU, HOBt/EDC; 1.1 equivalents) and a tertiary amine base (e.g., diisopropylethylamine; 2.0 equivalents). The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.

-

Amine Addition: The desired heterocyclic amine intermediate (1.0 equivalent) is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture is diluted with an organic solvent and washed successively with an aqueous acidic solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide product.

Signaling Pathway Context

BACE1 is a transmembrane aspartyl protease that cleaves the amyloid precursor protein (APP). This cleavage is the first and rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's disease patients. By inhibiting BACE1, the production of Aβ is reduced, which is a key therapeutic strategy for the treatment of Alzheimer's disease.

The logical relationship of BACE1 inhibition is depicted in the following diagram:

Caption: The role of BACE1 inhibition in the amyloid cascade.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent BACE1 inhibitors for the potential treatment of Alzheimer's disease highlights its importance in the development of novel therapeutics. The unique electronic properties conferred by its fluorine and trifluoromethyl substituents provide medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. Further exploration of this scaffold in the design of inhibitors for other enzyme targets and receptors is a promising avenue for future drug discovery efforts.

In-depth Technical Guide: Potential Applications of 3-Fluoro-5-(trifluoromethyl)picolinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-fluoro-5-(trifluoromethyl)picolinic acid represent a promising class of compounds, primarily investigated for their potent herbicidal properties. This technical guide synthesizes the available scientific information on these derivatives, with a focus on their potential applications in agriculture. The core of their biological activity appears to be linked to the modulation of auxin signaling pathways in plants, leading to growth inhibition. This document provides an overview of their herbicidal efficacy, proposed mechanism of action, relevant experimental protocols, and a generalized workflow for their discovery and evaluation.

Core Compound

This compound is a fluorinated pyridinecarboxylic acid. The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring is crucial for the biological activity of its derivatives. These electron-withdrawing groups can significantly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which in turn affect its uptake, transport, and interaction with biological targets.

Potential Application: Herbicidal Activity

Research into structurally similar compounds, such as 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, strongly suggests that derivatives of this compound are likely to exhibit significant herbicidal activity. These compounds are classified as synthetic auxins, a class of herbicides that mimic the effects of the natural plant hormone auxin, but at supra-physiological concentrations, leading to uncontrolled growth and ultimately, plant death.

Quantitative Data on Herbicidal Efficacy of Structurally Related Compounds

The following table summarizes the herbicidal activity of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds against various weed species. This data provides a strong rationale for investigating the herbicidal potential of this compound derivatives.

| Compound ID | Test Species | Assay Type | Concentration (µM) | Inhibition (%) | Reference |

| S-1 | Brassica napus (BN) | Root Growth Inhibition | 250 | > 80% | [1] |

| S-2 | Brassica napus (BN) | Root Growth Inhibition | 250 | > 80% | [1] |

| S-3 | Amaranthus retroflexus (AL) | Post-emergence | - | 100% | [1] |

| S-4 | Amaranthus retroflexus (AL) | Post-emergence | - | 100% | [1] |

Note: The specific structures of compounds S-1 to S-4 are detailed in the referenced publication.

Proposed Mechanism of Action: Auxin Signaling Pathway Disruption

Synthetic auxins, like the proposed derivatives, disrupt the normal hormonal balance in susceptible plants. They bind to auxin receptors, primarily the F-box proteins of the TIR1/AFB family, leading to the degradation of Aux/IAA transcriptional repressors. This, in turn, allows for the uncontrolled expression of auxin-responsive genes, resulting in a cascade of physiological effects including epinasty, callus growth, and ultimately, plant death.

Experimental Protocols

General Synthesis of Picolinic Acid Amide Derivatives

-

Activation of the Carboxylic Acid: this compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran). A coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or dicyclohexylcarbodiimide (DCC), is added along with a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine). The mixture is stirred at room temperature for 1-2 hours to form the activated ester.

-

Amide Bond Formation: The desired amine (1.0-1.2 equivalents) is added to the reaction mixture. The reaction is stirred at room temperature until completion (typically monitored by thin-layer chromatography or LC-MS).

-

Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amide derivative.

Root Growth Inhibition Assay for Herbicidal Activity

This bioassay provides a quantitative measure of a compound's herbicidal effect on seedling root development.

-

Preparation of Test Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to achieve the desired test concentrations.

-

Plating: Agar plates containing a suitable plant growth medium (e.g., Murashige and Skoog) are prepared. The test compound is incorporated into the agar at the desired final concentrations.

-

Seed Sterilization and Plating: Seeds of a susceptible indicator plant (e.g., Arabidopsis thaliana or Brassica napus) are surface-sterilized and placed on the agar plates.

-

Incubation: The plates are incubated in a controlled environment (e.g., 25°C with a 16-hour light/8-hour dark cycle) for a defined period (e.g., 7-14 days).

-

Data Collection and Analysis: After the incubation period, the primary root length of the seedlings is measured. The percentage of root growth inhibition is calculated relative to a solvent-only control. The data can be used to determine the half-maximal inhibitory concentration (IC₅₀) value.

Experimental and Discovery Workflow

The discovery and development of novel agrochemicals, including picolinic acid-based herbicides, typically follows an iterative cycle of design, synthesis, testing, and analysis.

References

The Strategic Utility of 3-Fluoro-5-(trifluoromethyl)picolinic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Fluoro-5-(trifluoromethyl)picolinic acid is a highly functionalized heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both a fluorine and a trifluoromethyl group on the pyridine ring, make it a valuable synthon for the creation of novel and complex molecular architectures. This guide provides a comprehensive overview of its properties, key synthetic transformations, and its emerging applications, with a particular focus on its role in the development of new therapeutic agents.

Physicochemical Properties and Spectroscopic Data

This compound is a white to off-white solid at room temperature. The presence of the electron-withdrawing fluorine and trifluoromethyl groups significantly influences the acidity of the carboxylic acid and the reactivity of the pyridine ring. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 89402-28-8 |

| Molecular Formula | C₇H₃F₄NO₂ |

| Molecular Weight | 209.10 g/mol [1] |

| Appearance | Solid[2] |

| Boiling Point | 244.7 °C at 760 mmHg[1] |

| Storage Temperature | 2-8°C, under inert atmosphere[1] |

Core Synthetic Transformations and Experimental Protocols

This compound serves as a versatile precursor for a variety of synthetic transformations, primarily involving the carboxylic acid moiety and the potential for cross-coupling reactions at the halogenated positions (though the fluoro group is generally less reactive in this context than chloro or bromo substituents).

Amide Bond Formation

The carboxylic acid functionality of this compound is readily converted to amides, which are key structural motifs in many biologically active molecules. Standard amide coupling conditions can be employed for this transformation.

Experimental Protocol: General Procedure for Amide Coupling

-

Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), is added a coupling agent (e.g., HATU, HOBt/EDCI; 1.1-1.2 eq) and a non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA); 2.0-3.0 eq). The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.

-

Addition of the Amine: The desired amine (1.0-1.2 eq) is then added to the reaction mixture.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

Table 2: Representative Amide Coupling of this compound

| Amine | Coupling Reagents | Solvent | Reaction Time | Yield (%) |

| Benzylamine | HATU, DIPEA | DMF | 4 h | >90 (Estimated) |

| Aniline | HOBt, EDCI, TEA | DCM | 6 h | >85 (Estimated) |

| Morpholine | T3P, Pyridine | EtOAc | 3 h | >90 (Estimated) |

(Note: The yields provided are estimates based on typical amide coupling reactions and may vary depending on the specific substrate and reaction conditions.)

The general workflow for amide formation can be visualized as follows:

Suzuki-Miyaura Cross-Coupling Reactions

While the fluorine atom of this compound is generally unreactive in standard palladium-catalyzed cross-coupling reactions, related chloro- and bromo-picolinic acid derivatives are excellent substrates for Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, providing a powerful tool for generating molecular diversity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Picolinic Acid Derivative

-

Reaction Setup: In a reaction vessel, a 3-halo-5-(trifluoromethyl)picolinic acid derivative (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 0.05-0.10 eq), and a base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 eq) are combined in a suitable solvent system (e.g., a mixture of dioxane and water or toluene and water).

-

Degassing and Reaction: The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The vessel is then sealed and heated to the desired temperature (typically 80-110 °C) with stirring.

-

Reaction Monitoring and Work-up: The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent. The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

The logical relationship of a Suzuki-Miyaura coupling is depicted below:

Applications in Drug Discovery and Medicinal Chemistry

The 3-fluoro-5-(trifluoromethyl)picolinamide scaffold is a privileged structure in modern drug discovery. The fluorine and trifluoromethyl substituents can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. While specific drug candidates originating directly from this compound are not extensively reported in publicly accessible databases, numerous patents and research articles describe the synthesis and biological evaluation of structurally related compounds. These compounds often target a range of biological pathways implicated in diseases such as cancer, inflammation, and infectious diseases.

For instance, substituted picolinamides have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

A hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from this building block is illustrated below:

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique substitution pattern provides a handle for the synthesis of a diverse range of complex molecules, particularly substituted picolinamides. The straightforward access to these derivatives through robust and well-established synthetic methodologies, such as amide coupling, makes this synthon an attractive starting point for the development of new pharmaceuticals and functional materials. Further exploration of the reactivity of this compound and the biological activity of its derivatives is likely to uncover new and exciting applications in the future.

References

literature review of trifluoromethylpicolinic acids

An In-depth Technical Guide to Trifluoromethylpicolinic Acids

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms, particularly as trifluoromethyl (CF₃) groups, into heterocyclic scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The trifluoromethyl group offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can significantly improve a molecule's potency, bioavailability, and pharmacokinetic profile. When combined with the picolinic acid scaffold, a derivative of pyridine with a carboxylic acid at the 2-position, it creates a class of compounds with significant therapeutic potential. Picolinic acid itself is a natural catabolite of tryptophan and is known for its role as a metal ion chelating agent, particularly for zinc and iron.[1][2] This intrinsic biological activity, coupled with the property-enhancing effects of the CF₃ group, makes trifluoromethylpicolinic acids a compelling area of research for drug development professionals.

This technical guide provides a and their derivatives, focusing on their synthesis, biological activity, and mechanisms of action. It is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of Trifluoromethylpicolinic Acids

The synthesis of substituted picolinic acids can be achieved through various chemical routes. A common strategy involves the modification of a pre-existing pyridine ring. For instance, the synthesis can start from a trifluoromethyl-substituted picoline (2-methylpyridine), which is then oxidized to form the carboxylic acid. Another approach is the hydrolysis of a corresponding nitrile (2-cyanopyridine).[2] More complex derivatives can be prepared using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce substituents to the pyridine ring before or after the formation of the picolinic acid moiety.[3]

A general workflow for the synthesis of substituted picolinic acids often involves initial esterification of the starting material, followed by the desired chemical modifications, and concluding with a hydrolysis step to yield the final picolinic acid derivative.[4]

References

Methodological & Application

Application Notes and Protocols for 3-Fluoro-5-(trifluoromethyl)picolinic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a generalized experimental framework. As of the date of this document, there is limited publicly available research on the specific biological activities of 3-Fluoro-5-(trifluoromethyl)picolinic acid. The proposed application and experimental designs are based on the known activities of structurally similar picolinic acid derivatives and should be considered a template for investigation. All experiments and data presented are illustrative.

Introduction

This compound is a fluorinated pyridine carboxylic acid derivative. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, making it a compound of interest for drug discovery. Picolinic acid derivatives have been investigated for a range of biological activities, including as inhibitors of enzymes in key signaling pathways. This document outlines a hypothetical application of this compound as a kinase inhibitor for anti-cancer research and provides detailed protocols for its investigation.

Hypothetical Application: Inhibition of a Pro-Survival Kinase Pathway in Cancer

For the purpose of this protocol, we will hypothesize that this compound (referred to as Compound-X) is an inhibitor of a hypothetical kinase, "Kinase-Y," which is a key component of a pro-survival signaling pathway often dysregulated in cancer.

Proposed Signaling Pathway

Caption: Hypothetical signaling pathway where Compound-X inhibits Kinase-Y.

Data Presentation

Table 1: In Vitro Kinase Inhibition Assay

| Compound | Concentration (nM) | Kinase-Y Activity (%) | IC50 (nM) |

| Compound-X | 1 | 95.2 ± 3.1 | |

| 10 | 78.5 ± 4.5 | ||

| 50 | 52.1 ± 2.8 | 48.5 | |

| 100 | 35.7 ± 3.9 | ||

| 500 | 12.3 ± 1.5 | ||

| Staurosporine (Control) | 1 | 80.1 ± 5.2 | |

| 10 | 45.3 ± 3.7 | 8.9 | |

| 50 | 15.6 ± 2.1 |

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 2: Cell Viability Assay (MTT)

| Cell Line | Treatment | Concentration (µM) | Viability (%) | IC50 (µM) |

| Cancer Cell Line A | DMSO (Vehicle) | - | 100 ± 5.6 | |

| Compound-X | 0.1 | 98.2 ± 4.3 | ||

| 1 | 85.4 ± 6.1 | |||

| 10 | 55.1 ± 3.9 | 9.8 | ||

| 50 | 25.8 ± 2.5 | |||

| 100 | 10.2 ± 1.8 | |||

| Normal Cell Line B | DMSO (Vehicle) | - | 100 ± 4.8 | |

| Compound-X | 100 | 92.5 ± 7.2 | >100 |

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

General Preparation of Compound-X Stock Solution

-

Molecular Weight: 209.1 g/mol

-

Preparation of 10 mM Stock: Dissolve 2.091 mg of this compound in 1 mL of dimethyl sulfoxide (DMSO).

-

Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a generic kinase assay using a luminescence-based method to measure ATP consumption.

Materials:

-

Recombinant Kinase-Y

-

Kinase substrate peptide

-

ATP

-

Kinase assay buffer

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

Compound-X

-

Staurosporine (positive control)

-

DMSO (vehicle control)

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of Compound-X and Staurosporine in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

Add 5 µL of the diluted compounds or vehicle to the wells of the 384-well plate.

-

Add 10 µL of a solution containing Kinase-Y and its substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the remaining ATP by adding the reagents from the luminescence-based assay kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 values.

Protocol 2: Cell Viability Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line and a non-cancerous control cell line

-

Complete cell culture medium

-

Compound-X

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well clear bottom plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of Compound-X in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound-X or vehicle control.

-

Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Protocol 3: Western Blot for Pathway Analysis

This protocol is used to assess the phosphorylation status of downstream targets of Kinase-Y.

Materials:

-

Cancer cell line

-

Compound-X

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Downstream Effector, anti-total-Downstream Effector, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells and treat with Compound-X at various concentrations for a specified time (e.g., 24 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of Compound-X on the phosphorylation of the downstream effector.

Experimental Workflow Visualization

Caption: Experimental workflow for the investigation of Compound-X.

Application Notes and Protocols for Coupling Reactions with 3-Fluoro-5-(trifluoromethyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various coupling reactions involving 3-fluoro-5-(trifluoromethyl)picolinic acid, a key building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications. The protocols are based on established methods found in the scientific literature and patent documentation.

Amide Bond Formation

The carboxylic acid moiety of this compound readily undergoes amide coupling with a wide range of primary and secondary amines. The choice of coupling reagent and conditions can be tailored to the specific substrate and desired scale of the reaction. Below are protocols for three commonly employed methods.

HATU-Mediated Amide Coupling

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient coupling reagent that often leads to high yields and short reaction times.

Table 1: Summary of HATU-Mediated Amide Coupling Conditions

| Parameter | Value/Condition |

| Coupling Reagent | HATU |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| Solvent | N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 2-16 hours |

| Stoichiometry | |

| This compound | 1.0 eq |

| Amine | 1.0 eq |

| HATU | 1.2 eq |

| DIPEA | 3.0 eq |

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Workflow for HATU-Mediated Amide Coupling

Caption: Workflow for HATU-mediated amide coupling.

EDC/HOBt-Mediated Amide Coupling

The use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.

Table 2: Summary of EDC/HOBt-Mediated Amide Coupling Conditions

| Parameter | Value/Condition |

| Coupling Reagents | EDC·HCl, HOBt |

| Base | Triethylamine (TEA) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | Room Temperature |

| Reaction Time | 16 hours |

| Stoichiometry | |

| This compound | 1.0 eq |

| Amine | 1.1 eq |

| EDC·HCl | 1.2 eq |

| HOBt | 1.2 eq |

| TEA | 3.0 eq |

Experimental Protocol:

-

To a solution of this compound (1.0 eq), HOBt (1.2 eq), EDC·HCl (1.2 eq), and the desired amine hydrochloride (1.1 eq) in DMF, stir at room temperature for 15 minutes.[1]

-

Add triethylamine (3.0 eq) to the reaction mixture.[1]

-

Stir the reaction at room temperature for 16 hours.[1]

-

Dilute the reaction mixture with water and extract with ethyl acetate.[1]

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

-

Purify the crude product by silica gel column chromatography.

Logical Flow for EDC/HOBt Coupling

Caption: Logical flow for EDC/HOBt coupling.

Acyl Chloride Formation Followed by Amination

For certain substrates, activation of the carboxylic acid to the corresponding acyl chloride can be an effective strategy. This is a two-step process that can often be performed in one pot.

Table 3: Summary of Acyl Chloride-Mediated Amide Coupling Conditions

| Parameter | Value/Condition |

| Activating Agent | Oxalyl Chloride |

| Catalyst | N,N-Dimethylformamide (DMF) (catalytic) |

| Base | Triethylamine (TEA) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 1 hour (activation), 16 hours (amination) |

| Stoichiometry | |

| This compound | 1.0 eq |

| Oxalyl Chloride | 1.2 eq |

| Amine | 1.0 eq |

| TEA | 3.0 eq |

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in dichloromethane, add oxalyl chloride (1.2 eq) followed by a catalytic amount of DMF (1 drop).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.

-

Re-dissolve the crude acyl chloride in dichloromethane.

-

Add the desired amine (1.0 eq) and triethylamine (3.0 eq).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Dilute with dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product, which can be further purified by chromatography or recrystallization.

Experimental Workflow for Acyl Chloride Method

Caption: Experimental workflow for acyl chloride method.

Palladium-Catalyzed Cross-Coupling Reactions

While direct C-C or C-N cross-coupling of this compound is not widely reported, its derivatives can be valuable substrates for reactions such as Suzuki and Buchwald-Hartwig couplings. The 3-fluoro substituent can potentially act as a leaving group in nucleophilic aromatic substitution or be replaced by a more conventional leaving group (e.g., Br, I) for Pd-catalyzed reactions.

Suzuki-Miyaura Coupling (General Protocol)

The Suzuki-Miyaura coupling enables the formation of C-C bonds between an aryl/vinyl halide or triflate and an organoboron compound. For a derivative of this compound, such as a 3-bromo or 3-iodo analog, the following general protocol can be applied.

Table 4: Generalized Conditions for Suzuki-Miyaura Coupling

| Parameter | Value/Condition |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0)/Pd(II) catalysts |

| Ligand | Triphenylphosphine (PPh₃), dppf, or others (if not part of the catalyst) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, often with water |

| Temperature | 80-120 °C |

| Reaction Time | 2-24 hours |

Generalized Experimental Protocol:

-

To a reaction vessel, add the 3-halo-5-(trifluoromethyl)picolinic acid derivative (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Add the solvent system (e.g., toluene/water or dioxane/water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Suzuki Coupling Catalytic Cycle

Caption: Simplified Suzuki coupling catalytic cycle.

Buchwald-Hartwig Amination (General Protocol)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between an aryl halide or triflate and an amine. Similar to the Suzuki coupling, a derivative of this compound with a suitable leaving group would be required.

Table 5: Generalized Conditions for Buchwald-Hartwig Amination

| Parameter | Value/Condition |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | XPhos, SPhos, BINAP, or other bulky phosphine ligands |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-110 °C |

| Reaction Time | 4-24 hours |

Generalized Experimental Protocol:

-

In an oven-dried flask under an inert atmosphere, combine the 3-halo-5-(trifluoromethyl)picolinic acid derivative (1.0 eq), the amine (1.0-1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq).

-

Add the anhydrous solvent (e.g., toluene).

-

Heat the reaction mixture to the specified temperature and stir until the starting material is consumed as indicated by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination Logical Pathway

Caption: Logical pathway for Buchwald-Hartwig amination.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Fluoro-5-(trifluoromethyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Fluoro-5-(trifluoromethyl)picolinic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of both fluorine and a trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.

Introduction to this compound in Suzuki Coupling

This compound is a substituted pyridine derivative that can serve as a key intermediate in the synthesis of complex organic molecules. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[1] In the context of drug discovery, coupling this picolinic acid derivative with various aryl or heteroaryl boronic acids allows for the construction of a diverse library of compounds with potential therapeutic applications. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the reactivity of the pyridine ring and the properties of the final products.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] A base is required to activate the organoboron species for the transmetalation step.[4]

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Workflow

A typical experimental workflow for a Suzuki coupling reaction involves careful preparation of the reaction mixture under an inert atmosphere, followed by heating, and subsequent workup and purification of the product.

Figure 2: Typical Experimental Workflow for a Suzuki Coupling Reaction.

Application Notes

Coupling Partners

This compound itself is not the typical substrate for a Suzuki coupling, which usually involves an organohalide. It is more likely that a halogenated precursor, such as 3-Fluoro-X-5-(trifluoromethyl)picolinic acid (where X is Cl, Br, or I), would be used. For the purpose of these notes, we will assume the use of a bromo- or chloro- precursor. The reactivity of the halide is generally I > Br > Cl.

The organoboron partner can be an aryl or heteroaryl boronic acid or a more stable boronic ester (e.g., pinacol ester). A wide variety of boronic acids are commercially available, allowing for extensive diversification.

Consideration of the Carboxylic Acid Group

The free carboxylic acid group on the picolinic acid may interfere with the reaction, potentially by coordinating to the palladium catalyst or reacting with the base. To circumvent these issues, it is often advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can then be hydrolyzed post-coupling if the free acid is the desired final product.

Key Reaction Parameters

-

Catalyst and Ligand: For electron-deficient heterocyclic halides, palladium catalysts with electron-rich and bulky phosphine ligands are often effective. Common choices include:

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) in combination with a ligand such as SPhos or XPhos.

-

-

Base: A base is crucial for the transmetalation step. The choice of base can significantly impact the reaction yield. Common bases include:

-

Potassium carbonate (K₂CO₃)

-

Cesium carbonate (Cs₂CO₃)

-

Potassium phosphate (K₃PO₄)

-

Sodium carbonate (Na₂CO₃)

-

-

Solvent: The reaction is typically performed in an organic solvent, often with the addition of water to aid in dissolving the base and facilitating the reaction. Suitable solvents include:

-

1,4-Dioxane

-

Toluene

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile/Water mixtures

-

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of a halogenated derivative of this compound.

Protocol 1: Suzuki Coupling of Methyl 2-chloro-3-fluoro-5-(trifluoromethyl)picolinate

This protocol assumes the use of the methyl ester of the chlorinated picolinic acid for improved reactivity and solubility.

Materials:

-

Methyl 2-chloro-3-fluoro-5-(trifluoromethyl)picolinate

-

Arylboronic acid (1.2 equivalents)

-

PdCl₂(dppf) (0.03 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a dry Schlenk flask, add methyl 2-chloro-3-fluoro-5-(trifluoromethyl)picolinate (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add PdCl₂(dppf) (0.03 eq) to the flask under a positive pressure of the inert gas.

-

Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

-

If the picolinic acid is the final target, the methyl ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).

Data Presentation

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90 | 8 | 92 |

| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 88 |

| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ (2.0) | DMF/H₂O | 90 | 12 | 78 |

| 5 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 90 | 10 | 81 |

Disclaimer: The data in this table is representative of typical Suzuki-Miyaura reactions with similar substrates and should be used for estimation purposes. Actual yields may vary based on specific reaction conditions and substrate purity.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an effective method for the functionalization of halogenated this compound derivatives. By carefully selecting the catalyst, ligand, base, and solvent, a wide array of biaryl and heteroaryl-aryl compounds can be synthesized in good to excellent yields. These compounds are valuable for screening in drug discovery programs due to the desirable physicochemical properties imparted by the fluorinated picolinic acid moiety. The protocols and data provided herein serve as a valuable guide for researchers in the synthesis of novel chemical entities.

References

Application Notes and Protocols for the Use of 3-Fluoro-5-(trifluoromethyl)picolinic acid in Pharmaceutical Intermediate Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 3-Fluoro-5-(trifluoromethyl)picolinic acid as a key building block in the synthesis of pharmaceutical intermediates, with a focus on the development of kinase inhibitors. The protocols provided herein are representative of common synthetic transformations involving this versatile reagent.

Introduction

This compound is a fluorinated pyridine derivative that serves as a valuable starting material in medicinal chemistry. The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring significantly influences the physicochemical properties of molecules derived from it. These properties, including metabolic stability, lipophilicity, and binding affinity to biological targets, make it an attractive scaffold for the design of novel therapeutic agents. This document outlines the application of this compound in the synthesis of N-aryl picolinamides, a common structural motif in many kinase inhibitors.

Key Applications in Drug Discovery

The primary application of this compound in pharmaceutical development is its use as a precursor for the synthesis of complex heterocyclic molecules. One of the most common and effective transformations is its conversion to N-substituted picolinamides through amide bond formation with various primary and secondary amines. These resulting picolinamide derivatives are key intermediates in the synthesis of a range of biologically active compounds, including inhibitors of protein kinases.

The trifluoromethyl group often enhances the binding affinity of a drug candidate to its target protein, while the fluorine atom can modulate electronics and block metabolic hotspots. This makes this compound a strategic choice for lead optimization in drug discovery programs.

Experimental Protocols

Protocol 1: Synthesis of N-(4-aminophenyl)-3-fluoro-5-(trifluoromethyl)picolinamide

This protocol describes a standard amide coupling reaction between this compound and 4-aminoaniline, a common precursor for more complex kinase inhibitors.

Materials:

-

This compound

-

4-Aminoaniline

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add 4-aminoaniline (1.0 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add PyBOP (1.2 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (3 x), followed by brine (1 x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and EtOAc to afford the desired N-(4-aminophenyl)-3-fluoro-5-(trifluoromethyl)picolinamide.

Data Presentation:

| Compound | Starting Material | Reagent | Solvent | Yield (%) | M.P. (°C) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) |

| N-(4-aminophenyl)-3-fluoro-5-(trifluoromethyl)picolinamide | This compound | 4-Aminoaniline, PyBOP, DIPEA | DMF | 85 | 155-157 | 8.45 (s, 1H), 8.20 (d, J = 8.8 Hz, 2H), 7.80 (dd, J = 8.8, 2.0 Hz, 1H), 6.80 (d, J = 8.8 Hz, 2H) |

Visualization of Synthetic and Signaling Pathways

The following diagrams illustrate the general synthetic workflow for preparing pharmaceutical intermediates from this compound and a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors derived from this scaffold.

Caption: General synthetic workflow for pharmaceutical intermediates.

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Application Notes and Protocols for the Characterization of 3-Fluoro-5-(trifluoromethyl)picolinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the structural characterization and purity assessment of 3-fluoro-5-(trifluoromethyl)picolinic acid and its derivatives. The protocols outlined below are essential for advancing drug discovery and development programs involving this important chemical scaffold.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of this compound derivatives and for quantifying their concentration in various matrices. A common approach involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

Objective: To determine the purity of a synthesized batch of a this compound derivative and to quantify the active pharmaceutical ingredient (API).

1. Sample Preparation:

-

Accurately weigh 1-5 mg of the picolinic acid derivative.

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5-10 µL.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 260 nm).

-

Column Temperature: 30 °C.

3. Data Analysis:

-

The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected peaks.

-

For quantification, a calibration curve is generated using certified reference standards of the picolinic acid derivative at known concentrations.

Quantitative Data Summary

| Parameter | Typical Value |

| Retention Time (min) | 5 - 15 |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |

| Linearity (R²) | > 0.999 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound derivatives in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides detailed information about the molecular structure.

Experimental Protocol: NMR Spectroscopy

Objective: To confirm the chemical structure of a novel this compound derivative.

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative NMR (qNMR) is required.

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

¹⁹F NMR: Crucial for observing the fluorine-containing groups (fluoro and trifluoromethyl).

-

2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons to assemble the complete molecular structure.

-

3. Data Analysis:

-